4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline
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Overview
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline is a chemical compound belonging to the class of piperazines. It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an aniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline typically involves the reaction of 3-chloroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated aniline derivatives.
Scientific Research Applications
4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(3-Chlorophenyl)piperazine hydrochloride
Uniqueness
4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C16H18ClN3 |
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Molecular Weight |
287.79 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H18ClN3/c17-13-2-1-3-16(12-13)20-10-8-19(9-11-20)15-6-4-14(18)5-7-15/h1-7,12H,8-11,18H2 |
InChI Key |
IBQKAPDMHHRMRH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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